N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
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Overview
Description
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dichlorophenyl group and a 2-methylbenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting 3,4-dichlorophenylhydrazine with a suitable diketone under acidic or basic conditions.
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Substitution Reactions
- The pyrazolo[3,4-d]pyrimidine core is then subjected to substitution reactions to introduce the 3,4-dichlorophenyl group. This can be done using halogenation reactions followed by nucleophilic substitution.
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Hydrazide Formation
- The final step involves the reaction of the substituted pyrazolo[3,4-d]pyrimidine with 2-methylbenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
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Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the hydrazide group to an amine.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology
- Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazolopyrimidines.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Used in drug discovery programs to develop new pharmaceuticals.
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Industry
- Potential applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate biological responses.
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Pathways Involved
- Inhibition of enzyme activity by binding to the active site.
- Modulation of receptor activity, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide can be compared with other pyrazolopyrimidine derivatives:
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Similar Compounds
- 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzamide.
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Uniqueness
- The presence of the 2-methylbenzohydrazide moiety distinguishes it from other derivatives, potentially enhancing its biological activity and specificity.
- The dichlorophenyl group contributes to its unique chemical reactivity and potential therapeutic properties.
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-4-2-3-5-13(11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-6-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWLAFANLNNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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